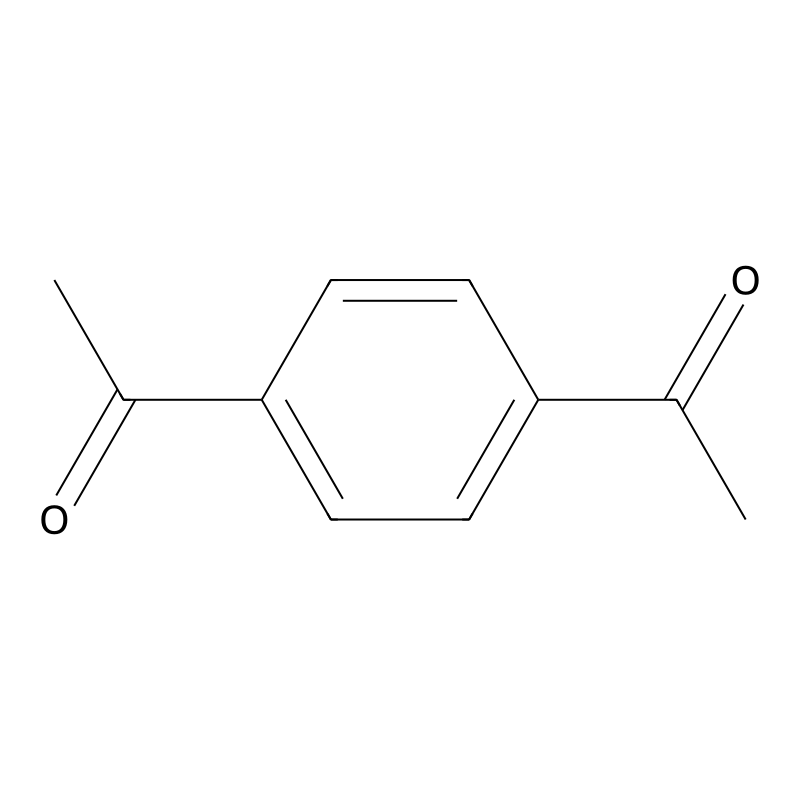

1,4-Diacetylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Diacetylbenzene, also known as para-diacetylbenzene, is an aromatic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. It consists of a benzene ring substituted with two acetyl groups at the para positions. This compound appears as a solid at room temperature, with a melting point ranging from 111 °C to 113 °C and a boiling point between 115 °C and 120 °C at reduced pressure . Its structure can be represented as follows:

textO O || || C6H4 - C - C

Biomarker for Tea Consumption

Studies have identified 1,4-Diacetylbenzene as a potential biomarker for tea consumption []. This means its presence in biological samples (like urine) could indicate recent tea intake. The research suggests that 1,4-Diacetylbenzene might be formed during the processing of tea leaves. More research is needed to validate its effectiveness as a biomarker and understand its metabolism in the body [].

Crystallography

A few studies have explored the crystal structure of 1,4-Diacetylbenzene. These studies analyze how the molecules arrange themselves in the solid state []. This information can be useful in understanding the physical properties of the compound and its potential applications in material science.

- Electrophilic substitution: The acetyl groups can direct further substitutions on the aromatic ring.

- Reduction: It can be reduced to 1,4-dihydroxybenzene using reducing agents such as lithium aluminum hydride.

- Condensation reactions: Under specific conditions, it can undergo condensation reactions to form larger polycyclic compounds.

These reactions make 1,4-diacetylbenzene a versatile intermediate in organic synthesis.

Research indicates that 1,4-diacetylbenzene exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects against various cancer cell lines. Its ability to inhibit certain enzymes may contribute to its biological effects, although further studies are required to fully elucidate its mechanisms of action .

Several methods exist for synthesizing 1,4-diacetylbenzene:

- From 1,4-dihydroxybenzene: Acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid.

- From 1,4-dimethylbenzene: Oxidative cleavage followed by acetylation.

- Via Friedel-Crafts acylation: Direct acylation of benzene derivatives.

ChemicalBook lists approximately thirteen synthetic routes for producing this compound .

1,4-Diacetylbenzene finds applications across various fields:

- Organic Synthesis: Used as an intermediate in the production of dyes and pharmaceuticals.

- Material Science: Employed in the synthesis of polymers and resins.

- Flavoring Agent: Utilized in food chemistry for its flavoring properties.

These applications highlight its versatility and importance in both industrial and laboratory settings.

Studies on the interaction of 1,4-diacetylbenzene with other compounds have revealed its potential effects on biological systems. For example, it has been investigated for its interactions with proteins and enzymes, which could inform its use in drug development. The compound's reactivity with nucleophiles and electrophiles is crucial in understanding its behavior in biological contexts .

Several compounds share structural similarities with 1,4-diacetylbenzene. These include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2-Diacetylbenzene | C₁₀H₁₀O₂ | Acetyl groups at ortho positions |

| 1,3-Diacetylbenzene | C₁₀H₁₀O₂ | Acetyl groups at meta positions |

| Acetophenone | C₈H₈O | A single acetyl group attached to benzene |

| Diphenylacetylene | C₁₂H₈ | Contains two phenyl groups |

Uniqueness of 1,4-Diacetylbenzene

The unique positioning of the acetyl groups in the para configuration distinguishes 1,4-diacetylbenzene from its isomers. This arrangement influences its chemical reactivity and biological activity, making it particularly valuable in synthetic chemistry and medicinal applications.

Classical Synthetic Approaches

Friedel-Crafts Acetylation Pathways

The Friedel-Crafts acetylation represents a foundational method for synthesizing aromatic ketones, including 1,4-diacetylbenzene. This classical approach involves the electrophilic substitution of benzene derivatives using acetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride. The reaction proceeds via the formation of an acylium ion intermediate, which subsequently reacts with the aromatic ring to yield para-substituted products. While this method is well-documented in organic chemistry literature, modern adaptations prioritize controlled reaction conditions to minimize byproduct formation and enhance regioselectivity.

Oxidation of p-Diethylbenzene

Industrial-scale production of 1,4-diacetylbenzene frequently employs the oxidation of p-diethylbenzene. This method utilizes strong oxidizing agents such as potassium permanganate or nitric acid under acidic conditions. The reaction mechanism involves the sequential oxidation of ethyl groups to acetyl moieties, with careful temperature control (typically 80–100°C) to prevent over-oxidation to carboxylic acids. A recent electrochemical adaptation demonstrated 92% yield by employing oxygen as the terminal oxidizer in a mixed solvent system of acetonitrile and 2,2,2-trifluoroethanol, catalyzed by tetrabutylammonium tetrafluoroborate and N-hydroxyphthalimide at 35°C [2].

Contemporary Synthetic Strategies

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for constructing aromatic ketones. Palladium and copper complexes enable direct C–H activation strategies, bypassing traditional pre-functionalization steps. For instance, copper(I) chloride/sodium tert-butoxide systems in tetrahydrofuran promote stereocontrolled cyclopropanation of dienynes derived from 1,4-diacetylbenzene precursors, achieving single-diastereomer yields exceeding 85% [3]. These methods offer improved atom economy compared to classical pathways.

Green Chemistry Methodologies

Electrochemical synthesis represents a paradigm shift in sustainable production. The aforementioned electrochemical oxidation of p-diethylbenzene operates at ambient temperatures (25–30°C) with oxygen as a green oxidant, eliminating stoichiometric metal oxidants [2]. Solvent selection aligns with the ACS GCI Pharmaceutical Roundtable guidelines, favoring 2,2,2-trifluoroethanol for its low environmental persistence compared to traditional halogenated solvents [4].

Scalable Synthesis Techniques

Laboratory-Scale Procedures

Bench-scale syntheses prioritize reproducibility and safety. A standardized protocol involves:

- Charging a three-neck flask with p-diethylbenzene (10 mmol) and N-hydroxyphthalimide (2 mol%)

- Dissolving in acetonitrile/TFE (5:1 v/v) with tetrabutylammonium tetrafluoroborate (1 equiv)

- Electrolyzing at 5 mA current under oxygen atmosphere for 6–8 hours

- Ispecting product purity via HPLC (C18 column, acetonitrile/water 70:30 mobile phase) [2]

Industrial Production Methods

Commercial manufacturing employs continuous flow reactors for the catalytic oxidation of p-diethylbenzene. Key parameters include:

- Residence time: 45–60 minutes

- Temperature gradient: 70°C (inlet) to 95°C (outlet)

- Catalyst loading: 0.5–1.0 wt% vanadium oxide on titania support

Purification and Isolation Techniques

Post-synthetic purification typically employs gradient elution column chromatography using silica gel stationary phases and petroleum ether/ethyl acetate mixtures (30:1 to 10:1 v/v). Analytical validation utilizes:

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 237 nm detection | Quantify residual starting material |

| ¹H NMR | CDCl₃, 500 MHz | Confirm para-substitution pattern |

| X-ray diffraction | Single-crystal analysis | Verify molecular conformation |